Ac4ManNAz

Catalog No.
S516858
CAS No.
M.F
C16H22N4O10
M. Wt
430.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ac4ManNAz

Product Name

Ac4ManNAz

IUPAC Name

[(2R,3S,4R,5S)-3,4,6-triacetyloxy-5-[(2-azidoacetyl)amino]oxan-2-yl]methyl acetate

Molecular Formula

C16H22N4O10

Molecular Weight

430.37 g/mol

InChI

InChI=1S/C16H22N4O10/c1-7(21)26-6-11-14(27-8(2)22)15(28-9(3)23)13(16(30-11)29-10(4)24)19-12(25)5-18-20-17/h11,13-16H,5-6H2,1-4H3,(H,19,25)/t11-,13+,14-,15-,16?/m1/s1

InChI Key

HGMISDAXLUIXKM-LIADDWGISA-N

SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)CN=[N+]=[N-])OC(=O)C)OC(=O)C

Solubility

Soluble in DMSO

Synonyms

Ac4ManNAz; Ac 4ManNAz; Ac-4ManNAz; Ac4Man-NAz; Ac4-Man-NAz; Ac4-ManNAz; N-Azidoacetylmannosamine-tetraacylated

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)CN=[N+]=[N-])OC(=O)C)OC(=O)C

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H](C(O1)OC(=O)C)NC(=O)CN=[N+]=[N-])OC(=O)C)OC(=O)C

Description

The exact mass of the compound Ac4ManNAz is 430.1336 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Glycobiology Studies

Ac4ManNAz plays a crucial role in understanding glycosylation, a vital cellular process where carbohydrates (sugars) are attached to proteins and lipids. These sugar chains, called glycans, influence various biological functions like cell signaling, adhesion, and protein folding. Ac4ManNAz can be metabolically incorporated into cells, specifically targeting enzymes that utilize N-acetylmannosamine (ManNAc) as a substrate. This allows researchers to study the dynamics and functions of glycans in living cells. []

Bioorthogonal Labeling

Bioorthogonal labeling is a technique for selectively attaching probes to biomolecules of interest within complex biological environments. Ac4ManNAz's azide group (N3) serves as a valuable handle for this purpose. Researchers can use a complementary chemical group, like a cyclooctyne (BCN), to specifically tag biomolecules containing the incorporated Ac4ManNAz. This labeling strategy offers several advantages:

  • High Specificity: The azide-BCN reaction is highly specific, minimizing background noise and improving the accuracy of detection.
  • Biocompatibility: Both Ac4ManNAz and BCN tags are biocompatible, meaning they have minimal impact on cellular functions.
  • Versatility: The tags can be conjugated with various fluorophores for visualization or other functional groups for further analysis. []

This bioorthogonal labeling approach using Ac4ManNAz enables researchers to track specific biomolecules within living cells and organisms, providing valuable insights into their localization, interactions, and dynamics.

Metabolic Engineering

Metabolic engineering involves manipulating cellular metabolism for various purposes. Ac4ManNAz can be a helpful tool in this field. By incorporating Ac4ManNAz into specific metabolic pathways, researchers can gain insights into the regulation and efficiency of these pathways. Additionally, Ac4ManNAz can be used to introduce unnatural sugars into cells, allowing scientists to study the effects of these modifications on cellular functions. This approach holds promise for developing novel therapeutic strategies. []

Ac4ManNAz, or tetraacetylated N-azidoacetylmannosamine, is an azide-labeled monosaccharide that serves as a crucial tool in the field of glycobiology. This compound is a derivative of N-acetylmannosamine, modified to include an azido group and four acetyl groups. Ac4ManNAz is cell-permeable, allowing it to be incorporated into cellular processes, particularly in glycoprotein synthesis. Its unique structure enables it to replace its natural counterpart in metabolic pathways, facilitating the study of glycoproteins through metabolic labeling techniques.

Ac4ManNAz leverages its structural similarity to ManNAz to infiltrate the sialic acid biosynthesis pathway within cells. The subsequent deacetylation step generates a functional sialic acid precursor that gets incorporated into newly formed glycans (sugar chains) [, ]. The key advantage lies in the azide group, which serves as a handle for selective labeling with various probes using click chemistry. This allows researchers to study the dynamics and localization of sialylated glycoconjugates within living cells [].

Ac4ManNAz participates in bioorthogonal reactions, primarily through the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions allow for the selective labeling of biomolecules, enabling researchers to visualize and track glycoproteins and other cellular components. The azide group in Ac4ManNAz can react with various alkynes, leading to the formation of stable linkages that can be detected using fluorescent or biotin tags.

Research indicates that Ac4ManNAz influences cellular mechanisms significantly. At higher concentrations, it has been shown to induce apoptosis and modulate immune responses by down-regulating genes involved in cell adhesion and signaling pathways . Additionally, it affects metabolic flux within cells by altering the incorporation of sugars into glycoproteins, which can impact various cellular functions such as proliferation and endocytosis .

Ac4ManNAz can be synthesized through several methods, including:

  • Chemical Synthesis: This involves the stepwise addition of acetyl groups and the introduction of the azido group to N-acetylmannosamine.
  • Metabolic Labeling: Cells can be incubated with Ac4ManNAz, allowing them to metabolically incorporate it into their glycoproteins.
  • Click Chemistry: Following its incorporation into glycoproteins, Ac4ManNAz can be utilized in click chemistry reactions for further modifications or labeling.

Ac4ManNAz is widely used in:

  • Glycobiology Research: It allows for the visualization and study of glycoproteins through metabolic labeling.
  • Cancer Research: The compound helps track changes in glycosylation patterns associated with cancer progression.
  • Drug Development: By studying glycoprotein interactions, researchers can identify potential drug targets.

Studies utilizing Ac4ManNAz have demonstrated its ability to interact with various cellular components. For instance, its incorporation into glycoproteins allows for detailed analysis of protein interactions and trafficking within cells. The azido group facilitates bioorthogonal reactions with other biomolecules, enabling researchers to map out complex biological pathways and understand disease mechanisms better

Several compounds share structural similarities with Ac4ManNAz, including:

Compound NameStructureUnique Features
N-AcetylmannosamineC8H15NO5Natural substrate for sialic acid biosynthesis
Ac4GalNAz (Tetraacetylated N-Azidoacetylgalactosamine)C16H22N4O10Similar azide functionality but targets galactose pathways
Ac4GlcNAz (Tetraacetylated N-Azidoacetylglucosamine)C16H22N4O10Targets glucosamine pathways; used for similar labeling techniques

Ac4ManNAz stands out due to its specific incorporation into sialic acid biosynthesis pathways, making it particularly valuable for studying glycoproteins that are modified by sialic acids.

Tetraacetylated N-azidoacetyl mannosamine enters cells through passive diffusion mechanisms facilitated by its acetylated structure [2] [5] [8]. The four acetyl groups attached to the hydroxyl positions significantly increase the compound's lipophilicity compared to the unmodified sugar, enabling efficient passage across cellular membranes [5] [37]. This enhanced cell permeability represents a crucial modification that overcomes the inherent hydrophilic nature of the parent sugar molecule [15] [17].

The acetyl groups function as protective modifications that mask the polar hydroxyl groups, transforming the molecule into a membrane-permeable entity [8] [38]. Research demonstrates that acetylated mannosamine analogs are metabolized up to 900-fold more efficiently than their natural counterparts due to this improved cellular uptake [15] [17]. The passive transport mechanism does not require specific transporters or energy-dependent processes, allowing the compound to cross cell membranes through the lipid bilayer [2] [26].

Studies using various cell lines including human embryonic kidney cells, Chinese hamster ovary cells, and cancer cell lines have confirmed the universal nature of this uptake mechanism across different cell types [9] [11] [25]. The uptake efficiency demonstrates concentration-dependent kinetics, with higher concentrations of tetraacetylated N-azidoacetyl mannosamine resulting in proportionally increased intracellular accumulation [9] [30].

Table 1: Cellular Uptake Characteristics of Tetraacetylated N-Azidoacetyl Mannosamine

PropertyValueReference
Molecular Weight430.37 g/mol [1] [7]
SolubilityDMSO, DMF, DCM, THF, Chloroform [8]
Cell Permeability MechanismPassive Diffusion [2] [5]
Uptake EnhancementUp to 900-fold vs unmodified analogs [15]
Concentration DependencyProportional uptake with increasing concentration [9]

Intracellular Processing Pathways

Once inside the cell, tetraacetylated N-azidoacetyl mannosamine undergoes rapid deacetylation by cytoplasmic esterases [5] [16] [37]. Carboxylesterases remove the acetyl groups from the hydroxyl positions, converting the compound to its active form, N-azidoacetyl mannosamine [5] [16]. This deacetylation process occurs significantly faster intracellularly than extracellularly, with sialic acid production observed within two hours for acetylated mannosamine analogs [16].

The primary enzymes responsible for this deacetylation include human carboxylesterase 1 and related esterase activities present in the cytosol [16] [37]. These enzymes demonstrate promiscuity toward acetylated sugar substrates, efficiently removing acetyl groups to liberate the bioactive sugar molecule [37] [38]. The deacetylation process is critical for subsequent metabolic processing, as the acetylated form cannot be directly utilized by the sialic acid biosynthetic machinery [15] [38].

Research indicates that cells store the majority of acetylated N-azidoacetyl mannosamine in a cellular reservoir, with more than 80% of the compound sequestered rather than immediately converted to sialic acid [15] [17]. This reservoir system provides a sustained release mechanism, allowing for prolonged metabolic labeling even after the compound is no longer present in the culture medium [15]. The esterase-mediated processing represents the rate-limiting step in the initial conversion pathway [16] [37].

Conversion to Azidosialic Acid

The conversion of N-azidoacetyl mannosamine to azidosialic acid follows the canonical sialic acid biosynthetic pathway with remarkable enzyme promiscuity [18] [19] [31]. The process begins with phosphorylation of N-azidoacetyl mannosamine by N-acetylmannosamine kinase, forming N-azidoacetyl mannosamine-6-phosphate [31] [34]. This phosphorylation step demonstrates the tolerance of the kinase domain for the azide modification, although with reduced efficiency compared to the natural substrate [31] [34].

Subsequently, sialic acid synthase catalyzes the condensation reaction between phosphoenolpyruvic acid and N-azidoacetyl mannosamine-6-phosphate to generate azidosialic acid-9-phosphate [21] [24]. The final step involves dephosphorylation by sialic acid phosphatase to produce free azidosialic acid [21] [24]. The resulting azidosialic acid retains the azide functional group in the N-acyl position, providing the bioorthogonal handle for subsequent chemical modifications [18] [19].

Mass spectrometry analysis has confirmed the successful conversion of tetraacetylated N-azidoacetyl mannosamine to the corresponding azidosialic acid in multiple cell lines [18] [34]. The conversion efficiency varies among different cell types, with some cell lines showing substantially higher incorporation rates than others [18] [25]. This variation reflects differences in the expression levels and activities of the biosynthetic enzymes across cell types [18] [25].

Table 2: Conversion Efficiency of Tetraacetylated N-Azidoacetyl Mannosamine to Azidosialic Acid

Cell LineIncorporation PercentageIncubation TimeReference
Jurkat29±2%72 hours [18]
HEK 293T27±2%72 hours [18]
CHO20±4%72 hours [18]
LNCaP51±2%72 hours [18]
DU14540±3%72 hours [18]
PC356±2%72 hours [18]

Incorporation into Glycoconjugates

Azidosialic acid generated from tetraacetylated N-azidoacetyl mannosamine becomes incorporated into various glycoconjugates through the action of sialyltransferases [19] [22] [26]. The compound is first activated to cytidine monophosphate-azidosialic acid by cytidine monophosphate-sialic acid synthetase in the nucleus [19] [24]. This activated form then serves as a donor substrate for sialyltransferases in the Golgi apparatus [24] [26].

The incorporation occurs primarily into cell surface glycoproteins, where azidosialic acid replaces natural sialic acid residues in terminal positions of N-linked and O-linked glycans [19] [26] [29]. Research demonstrates that both glycoproteins and gangliosides become modified with azidosialic acid, with gangliosides representing a significant fraction of the labeled glycoconjugates [19] [22]. Studies using specific inhibitors reveal that approximately 75% of cell surface labeling derives from ganglioside incorporation, while 25% results from glycoprotein modification [19] [22].

The sialyltransferases demonstrate remarkable tolerance for the azide modification, efficiently transferring azidosialic acid to acceptor substrates [26] [29]. This promiscuity enables widespread incorporation across multiple glycan structures without significant structural constraints [26]. The resulting azide-modified glycoconjugates retain their cell surface localization and can be specifically detected using bioorthogonal click chemistry reactions [26] [27] [29].

Metabolic labeling studies show that azidosialic acid incorporation continues for several days after initial treatment, reflecting the sustained conversion from the cellular reservoir of tetraacetylated N-azidoacetyl mannosamine [25] [30]. The labeling intensity demonstrates dose-dependent characteristics, with higher concentrations of the precursor resulting in increased azidosialic acid incorporation [11] [25].

Sialic Acid Biosynthetic Pathway Integration

Tetraacetylated N-azidoacetyl mannosamine integrates seamlessly into the sialic acid biosynthetic pathway through the salvage mechanism rather than the de novo pathway [32] [33] [35]. The compound bypasses the initial epimerization step catalyzed by UDP-N-acetylglucosamine 2-epimerase, directly entering the pathway at the N-acetylmannosamine kinase step [33] [35]. This integration pattern reflects the salvage pathway's capacity to utilize exogenously supplied mannosamine derivatives [32] [35].

The pathway integration demonstrates the remarkable substrate promiscuity of the sialic acid biosynthetic enzymes [31] [34]. N-acetylmannosamine kinase, despite showing reduced activity toward the azide-modified substrate, successfully phosphorylates N-azidoacetyl mannosamine with sufficient efficiency to support downstream conversion [31] [34]. Similarly, sialic acid synthase accommodates the modified substrate, catalyzing the critical condensation reaction that forms the nine-carbon backbone [21] [31].

Research using knockout cell lines deficient in UDP-N-acetylglucosamine 2-epimerase confirms that tetraacetylated N-azidoacetyl mannosamine can restore sialic acid production through the salvage pathway [33] [35]. This restoration capability demonstrates the independence of the compound from the de novo biosynthetic machinery [33] [35]. The integration efficiency varies with the specific mutations present in the biosynthetic enzymes, with kinase domain mutations showing particular sensitivity to substrate modifications [35] [44].

The metabolic flux analysis reveals that tetraacetylated N-azidoacetyl mannosamine processing involves competition with endogenous substrates for enzyme active sites [31] [34]. Despite this competition, the compound maintains sufficient flux through the pathway to achieve meaningful incorporation into cellular glycoconjugates [18] [25]. The pathway integration also demonstrates temporal stability, with continued azidosialic acid production observed for extended periods following initial treatment [25] [30].

Table 3: Sialic Acid Biosynthetic Pathway Enzyme Substrate Specificity

EnzymeNatural SubstrateModified SubstrateRelative ActivityReference
N-acetylmannosamine kinaseN-acetylmannosamineN-azidoacetyl mannosamineReduced efficiency [31] [34]
Sialic acid synthaseManNAc-6-phosphateAzManNAc-6-phosphateTolerates modification [21] [31]
Sialic acid phosphataseNeu5Ac-9-phosphateAzNeu5Ac-9-phosphateEfficient processing [21] [24]
CMP-sialic acid synthetaseN-acetylneuraminic acidN-azidoacetyl neuraminic acidSubstrate tolerance [19] [24]

Purity

>95% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.2

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

1

Exact Mass

430.13359291 g/mol

Monoisotopic Mass

430.13359291 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Han SS, Lee DE, Shim HE, Lee S, Jung T, Oh JH, Lee HA, Moon SH, Jeon J, Yoon S, Kim K, Kang SW. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking. Theranostics. 2017 Mar 1;7(5):1164-1176. doi: 10.7150/thno.17711. eCollection 2017. PubMed PMID: 28435456; PubMed Central PMCID: PMC5399584.

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